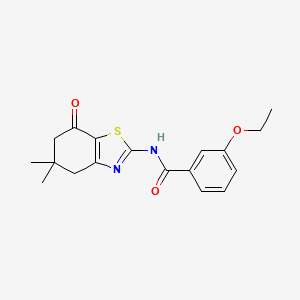

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and an ethoxybenzamide group

Preparation Methods

The synthesis of N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through alkylation and oxidation reactions.

Attachment of the Ethoxybenzamide Group: The final step involves the coupling of the benzothiazole derivative with 3-ethoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide can be compared with other similar compounds, such as:

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide: This compound has a thienyl group instead of an ethoxybenzamide group, which may result in different chemical and biological properties.

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide: The presence of dimethoxy and nitro groups in this compound may enhance its reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole precursor (e.g., 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) with a substituted benzoyl chloride (e.g., 3-ethoxybenzoyl chloride) under basic conditions. A common approach uses pyridine as both a solvent and base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization or column chromatography .

- Example Reaction Table :

| Precursor | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 5,5-Dimethyl-7-oxo-benzothiazol-2-amine | 3-Ethoxybenzoyl chloride | Pyridine | 12–24 hours | 60–75% |

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Characterization employs spectroscopic techniques:

- ¹H/¹³C NMR : Confirms proton environments and carbon backbone (e.g., benzothiazole methyl groups at δ 1.5–1.7 ppm, ethoxy group at δ 1.3–1.4 ppm) .

- IR Spectroscopy : Validates amide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650–750 cm⁻¹) .

- Elemental Analysis : Matches calculated C, H, N, S percentages with experimental values (e.g., C: 60.2%, H: 5.8%, N: 8.7%, S: 9.9%) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates .

- Catalyst Use : Explore Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) for click chemistry-derived analogs .

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Q. What computational strategies are employed to predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., PFOR enzyme) using software like AutoDock Vina to identify binding affinities .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with observed biological activities to prioritize derivatives .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and broth microdilution methods to address false positives .

- Dose-Response Curves : Test a wide concentration range (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .

- Theoretical Frameworks : Link results to established mechanisms (e.g., thiazole-mediated enzyme inhibition) to contextualize discrepancies .

Q. Data Contradiction Analysis

Q. How should researchers address variability in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent Polarity Testing : Systematically compare solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) .

- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in solution to distinguish true solubility from colloidal dispersion .

Q. Methodological Framework Integration

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy or methoxy groups to modulate lipophilicity and metabolic stability .

- Structure-Activity Relationship (SAR) : Prioritize modifications to the benzothiazole core (e.g., introducing halogens) based on electronic and steric effects .

Properties

CAS No. |

606114-48-1 |

|---|---|

Molecular Formula |

C18H20N2O3S |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethoxybenzamide |

InChI |

InChI=1S/C18H20N2O3S/c1-4-23-12-7-5-6-11(8-12)16(22)20-17-19-13-9-18(2,3)10-14(21)15(13)24-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22) |

InChI Key |

CSQAYDRROVDJGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.